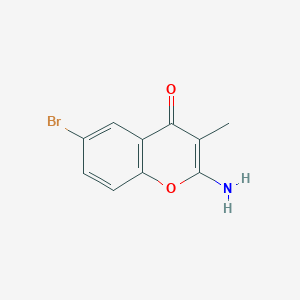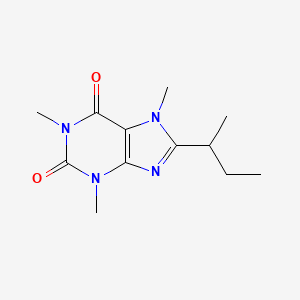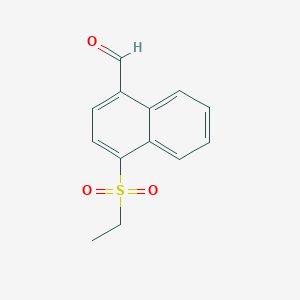
4-(Ethylsulfonyl)-1-naphthaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Ethylsulfonyl)-1-naphthaldehyde: is an organic compound characterized by the presence of an ethylsulfonyl group attached to the naphthalene ring at the 4-position and an aldehyde group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylsulfonyl)-1-naphthaldehyde typically involves the following steps:
Starting Material: The synthesis begins with naphthalene, which undergoes sulfonation to introduce the sulfonyl group.
Sulfonation: Naphthalene is treated with ethylsulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield 4-(Ethylsulfonyl)naphthalene.
Formylation: The 4-(Ethylsulfonyl)naphthalene is then subjected to formylation using a Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to introduce the aldehyde group at the 1-position, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.
化学反应分析
Types of Reactions
4-(Ethylsulfonyl)-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethylsulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-(Ethylsulfonyl)-1-naphthoic acid.
Reduction: 4-(Ethylsulfonyl)-1-naphthylmethanol.
Substitution: Various substituted naphthaldehyde derivatives depending on the nucleophile used.
科学研究应用
4-(Ethylsulfonyl)-1-naphthaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicinal Chemistry: It is investigated for its potential pharmacological properties and as a building block for drug development.
作用机制
The mechanism of action of 4-(Ethylsulfonyl)-1-naphthaldehyde depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The ethylsulfonyl group can enhance the compound’s reactivity and binding affinity, while the aldehyde group can form covalent bonds with nucleophilic sites in target molecules.
相似化合物的比较
Similar Compounds
4-(Methylsulfonyl)-1-naphthaldehyde: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
4-(Ethylsulfonyl)-2-naphthaldehyde: Similar structure but with the aldehyde group at the 2-position.
4-(Ethylsulfonyl)-1-naphthoic acid: Oxidized form of 4-(Ethylsulfonyl)-1-naphthaldehyde.
Uniqueness
This compound is unique due to the specific positioning of the ethylsulfonyl and aldehyde groups on the naphthalene ring
属性
分子式 |
C13H12O3S |
|---|---|
分子量 |
248.30 g/mol |
IUPAC 名称 |
4-ethylsulfonylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C13H12O3S/c1-2-17(15,16)13-8-7-10(9-14)11-5-3-4-6-12(11)13/h3-9H,2H2,1H3 |
InChI 键 |
HTZSBFKISRXXCT-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)C1=CC=C(C2=CC=CC=C21)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


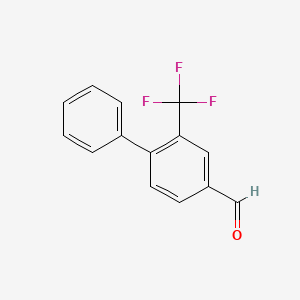

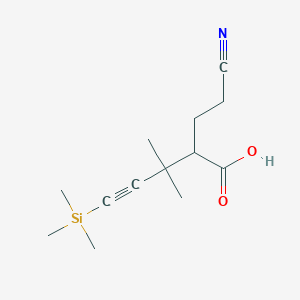

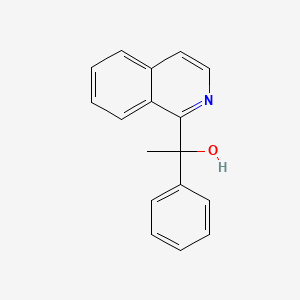

![4,5-Dichloroindeno[1,2-C][1,2,6]thiadiazine](/img/structure/B11863670.png)
![6-[(4-methylphenyl)methoxy]-7H-purin-2-amine](/img/structure/B11863673.png)

